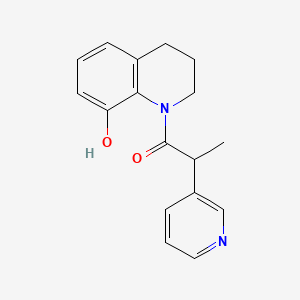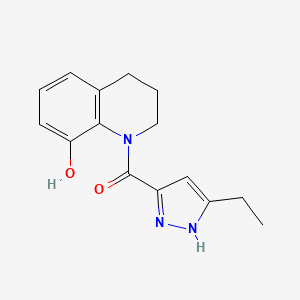![molecular formula C14H13N3OS B7642294 N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective inhibitor of a specific protein kinase, making it a valuable tool for studying the function of this protein in different biological systems.
科学的研究の応用
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine has been used extensively in scientific research as a tool to study the function of a specific protein kinase. This protein kinase is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting this protein kinase, researchers can investigate its role in different biological systems. Some of the scientific research applications of this compound include:
- Cancer Research: this compound has been used to study the role of the protein kinase in cancer cells. By inhibiting this kinase, researchers can investigate its role in cancer cell growth and survival.
- Neurological Disorders: This compound has also been used to study the function of the protein kinase in neurological disorders such as Alzheimer's disease and Parkinson's disease. By inhibiting this kinase, researchers can investigate its role in the development and progression of these disorders.
- Immunology: this compound has also been used to study the role of the protein kinase in the immune system. By inhibiting this kinase, researchers can investigate its role in immune cell function and response.
作用機序
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine is a selective inhibitor of a specific protein kinase. This kinase is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting this kinase, this compound can affect these cellular processes. The exact mechanism of action of this compound is not fully understood, but it is believed to bind to the ATP-binding site of the kinase, preventing its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Some of these effects include:
- Inhibition of Cell Proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inhibiting the protein kinase involved in cell growth and division.
- Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells by inhibiting the protein kinase involved in cell survival.
- Neuroprotection: This compound has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective Inhibition: This compound is a selective inhibitor of a specific protein kinase, making it a valuable tool for studying the function of this kinase in different biological systems.
- Versatility: this compound can be used in various fields of scientific research such as cancer research, neurological disorders, and immunology.
Some of the limitations of this compound include:
- Cost: this compound is a relatively expensive compound, making it difficult to use in large-scale experiments.
- Specificity: This compound is a selective inhibitor of a specific protein kinase, making it difficult to use in experiments where other kinases may be involved.
将来の方向性
There are several future directions for the research on N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine. Some of these directions include:
- Development of New Inhibitors: Researchers can investigate the development of new inhibitors of the protein kinase targeted by this compound.
- Combination Therapy: this compound can be used in combination with other drugs to enhance its effects in cancer treatment.
- Clinical Trials: Further research is needed to investigate the potential clinical applications of this compound in cancer treatment and neurological disorders.
Conclusion:
This compound is a valuable tool for studying the function of a specific protein kinase in different biological systems. This compound has been used extensively in scientific research in fields such as cancer research, neurological disorders, and immunology. The synthesis method of this compound involves several steps, and its mechanism of action is believed to involve binding to the ATP-binding site of the protein kinase. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
合成法
The synthesis of N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine involves several steps. The starting materials for the synthesis are 2-aminobenzoxazole and 2-cyclopropyl-1,3-thiazole-5-carboxaldehyde. These two compounds are reacted in the presence of a base and a solvent to form the desired product. The reaction is typically carried out at elevated temperatures for several hours. The final product is then purified using various techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-4-12-11(3-1)17-14(18-12)16-8-10-7-15-13(19-10)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCMVRKWIVFFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(S2)CNC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![[2-(2,2-difluoroethoxy)pyridin-4-yl]-(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7642231.png)
![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)


![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![5-[[[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]amino]methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B7642280.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![8-[3-(3-Fluorophenyl)propyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7642306.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
